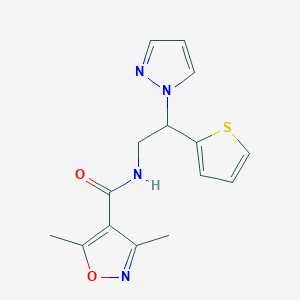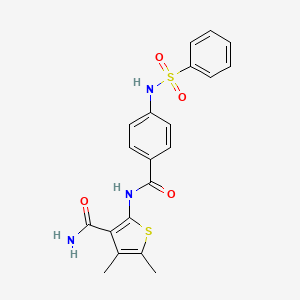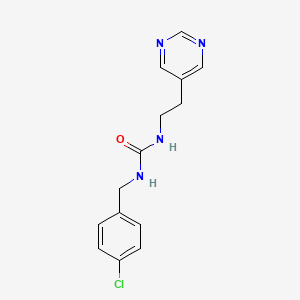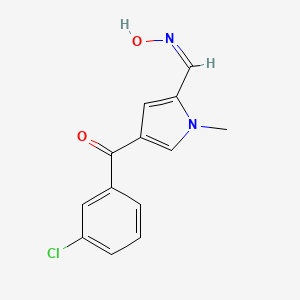
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a chlorobenzoyl group and an oxime group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the pyrrole ring. The presence of the chlorobenzoyl and oxime groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the oxime group could potentially undergo reduction reactions to form amines . The chlorobenzoyl group, on the other hand, could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar oxime group could potentially increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
1. Magnetic Properties and Coordination Chemistry
- 1-Methyl-1H-pyrrole-2-carbaldehyde oxime has been used as a ligand in the coordination of paramagnetic transition metal ions, specifically in synthesizing a {Mn(III)25} barrel-like cluster. This compound forms a one-dimensional polymeric topology and exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
- The compound has been studied for its NMR spectroscopic properties, including the intramolecular hydrogen bonding effects. This research provides insights into the molecular structure and behavior of such compounds through NMR spectroscopy (Afonin et al., 2009).
3. Chemical Synthesis and Characterization
- 4-(3-Chlorobenzoyl)-1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime has been used in the synthesis of various chemical compounds, demonstrating its versatility as a building block in organic chemistry. This includes its use in the synthesis of pyridine-4-carbaldehyde oxime methiodide, characterized by NMR spectroscopy and X-ray crystallography (Portmann et al., 1991).
4. Potential Applications in Medicine and Drug Delivery
- While information related to drug use and dosage is excluded as per your request, it's worth noting that oximes, including compounds related to 4-(3-Chlorobenzoyl)-1-Methyl-1H-Pyrrole-2-Carbaldehyde Oxime, have been researched for their potential medical applications. For instance, they have been studied for the delivery of quaternary pyridinium salts to the brain, as they can cross the blood-brain barrier when in their prodrug form (Bodor et al., 1978).
5. Utility in Sensing and Detection Technologies
- The compound has found application in developing sensitive phosphorescent sensors for specific agents, demonstrating its potential in the field of chemical detection and sensing technologies. An example is the synthesis of an iridium(III) complex of oximated 2,2'-bipyridine for the selective detection of hypochlorite (Zhao et al., 2011).
Propriétés
IUPAC Name |
(3-chlorophenyl)-[5-[(Z)-hydroxyiminomethyl]-1-methylpyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-10(6-12(16)7-15-18)13(17)9-3-2-4-11(14)5-9/h2-8,18H,1H3/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPULOGSWHHBAOC-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NO)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N\O)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)
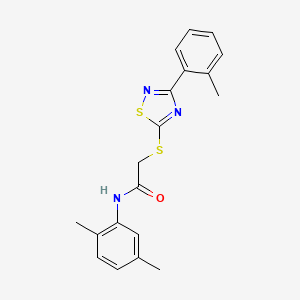
![Methyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2417960.png)
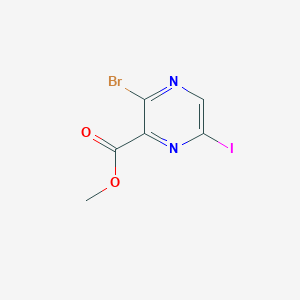
![4-Phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]oxane-4-carboxamide](/img/structure/B2417964.png)
![5-Fluoro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2417965.png)
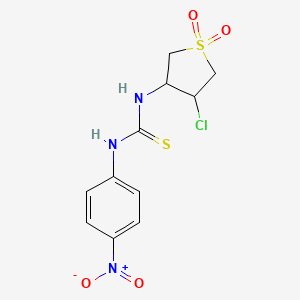
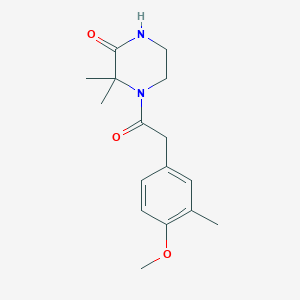
![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide](/img/structure/B2417972.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2417973.png)
